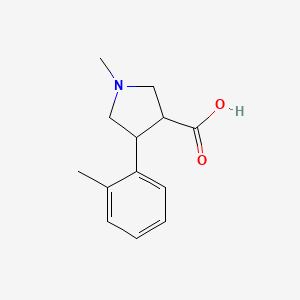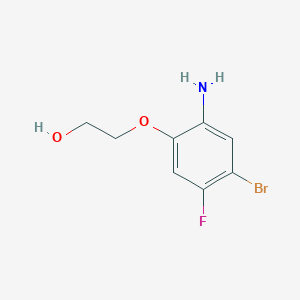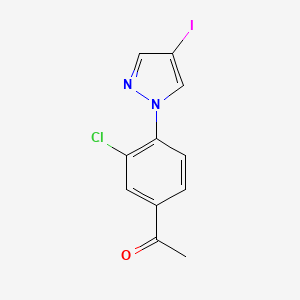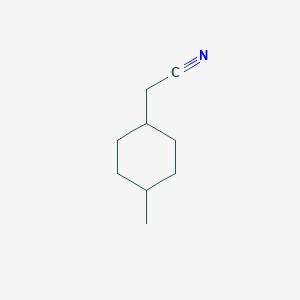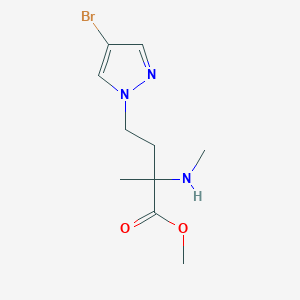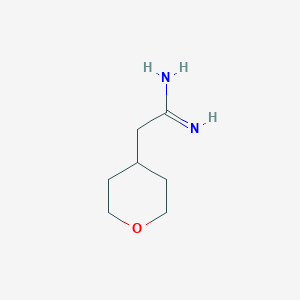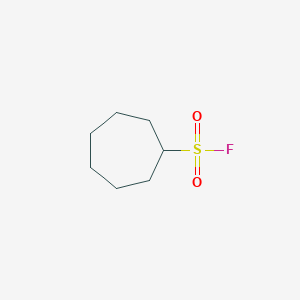![molecular formula C13H21Cl2N3O B13617227 N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride is a chemical compound with a complex structure that includes a benzamide core, a piperazine ring, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride typically involves a multi-step process. One common method includes the reaction of N-methylbenzamide with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In this type of reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride include:
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share a similar piperazine ring and benzamide core.
N-methylbenzamide derivatives: These compounds have a similar methylbenzamide structure but may differ in the substituents attached to the core
Uniqueness
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C13H21Cl2N3O |
|---|---|
Molecular Weight |
306.23 g/mol |
IUPAC Name |
N-methyl-3-(piperazin-1-ylmethyl)benzamide;dihydrochloride |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-14-13(17)12-4-2-3-11(9-12)10-16-7-5-15-6-8-16;;/h2-4,9,15H,5-8,10H2,1H3,(H,14,17);2*1H |
InChI Key |
ZYGCOVYAQVKJJC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CN2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



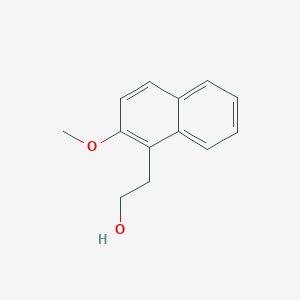
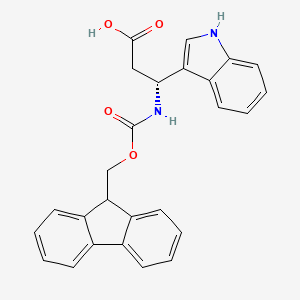

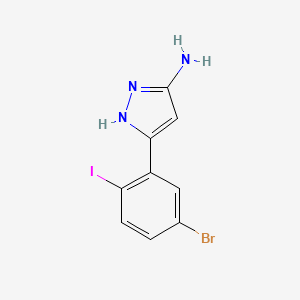
![1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13617189.png)
